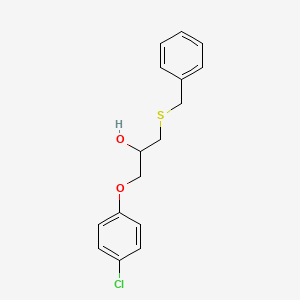
1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylthio)-3-(4-chlorophenoxy)-2-propanol, also known as BTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BTS is a white to off-white powder that is soluble in organic solvents such as ethanol and DMSO.
Mécanisme D'action
The mechanism of action of 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has also been shown to inhibit the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to have both biochemical and physiological effects. Biochemically, 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to inhibit the activity of various enzymes such as AKT1, GSK3β, and CDK2. Physiologically, 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to induce apoptosis and inhibit cell proliferation in breast cancer cells. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has also been shown to inhibit tumor growth in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol in lab experiments is its specificity for breast cancer cells. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to selectively inhibit the growth of breast cancer cells while having minimal effects on normal breast epithelial cells. Another advantage of using 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol is its ability to enhance the efficacy of chemotherapeutic agents. However, one limitation of using 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol is its potential toxicity. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to have cytotoxic effects on some normal cells at high concentrations.
Orientations Futures
There are many potential future directions for research involving 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol. One direction is to investigate the potential of 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol in combination with other chemotherapeutic agents for the treatment of breast cancer. Another direction is to investigate the potential of 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol in other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol and its potential side effects.
Méthodes De Synthèse
1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with benzyl mercaptan, followed by the reaction of the resulting compound with epichlorohydrin. The final step involves the reaction of the intermediate compound with 2-propanol to yield 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol. The purity of the synthesized 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol can be determined through various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been used in various scientific research studies due to its potential applications in cancer research, particularly in the study of breast cancer. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to inhibit the growth of breast cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has also been shown to enhance the efficacy of chemotherapeutic agents such as tamoxifen and doxorubicin.
Propriétés
IUPAC Name |
1-benzylsulfanyl-3-(4-chlorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO2S/c17-14-6-8-16(9-7-14)19-10-15(18)12-20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJDEEQOHCLYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

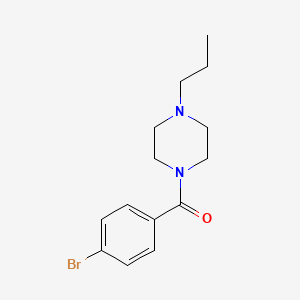
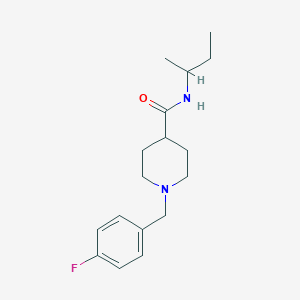
![11-(2,5-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4979969.png)
![methyl 4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4979971.png)
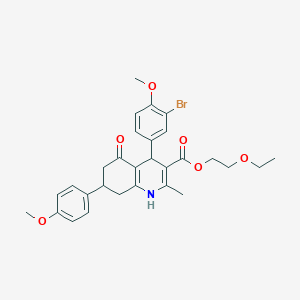
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)
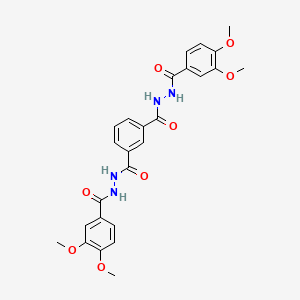
![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)
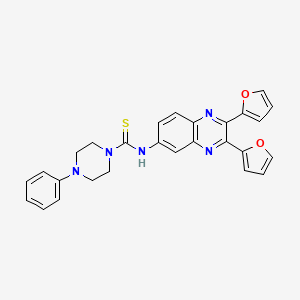
![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)
![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)